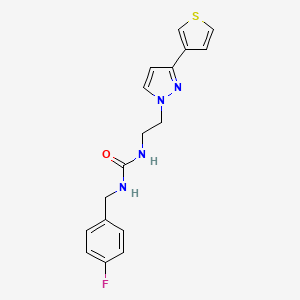

1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

1-(4-Fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea-based small molecule featuring a 4-fluorobenzyl group and a thiophene-pyrazole-ethyl side chain.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4OS/c18-15-3-1-13(2-4-15)11-20-17(23)19-7-9-22-8-5-16(21-22)14-6-10-24-12-14/h1-6,8,10,12H,7,9,11H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLDPAJANMLGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCCN2C=CC(=N2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.

Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution reactions.

Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzyl derivatives.

Hydrolysis: Amine and isocyanate derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Materials Science: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Urea Derivatives

The compound shares structural similarities with other urea derivatives reported in the literature. Key comparisons include:

Key Observations :

- Heterocyclic Diversity : The thiophene-pyrazole system distinguishes the target compound from thiazole-based analogues (e.g., 11a–11o), which are often associated with piperazine or hydrazinyl-acetyl moieties . Thiophene’s sulfur atom may enhance lipophilicity compared to nitrogen-rich thiazoles.

- Synthetic Yields : While yield data for the target compound are unavailable, structurally related urea derivatives (e.g., 11a–11o) show high yields (83–88%), suggesting efficient synthetic routes for such scaffolds .

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol, similar to analogues like 11d (534.1 g/mol) .

- Solubility: The thiophene-pyrazole system may reduce aqueous solubility compared to pyrazole-urea derivatives with polar cyanomethyl groups (e.g., 23, 24) .

Spectral Data (Hypothetical)

- IR : Expected N-H stretches (~3300 cm⁻¹) and urea C=O (~1650 cm⁻¹).

- ¹H NMR : Signals for thiophene protons (~6.8–7.5 ppm), pyrazole protons (~7.5–8.5 ppm), and 4-fluorobenzyl CH₂ (~4.5 ppm) .

Biological Activity

1-(4-Fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the fluorobenzyl and thiophenyl groups, along with the pyrazole moiety, suggests a unique interaction profile with biological targets, particularly in the realm of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives similar to 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea exhibit significant antibacterial properties. For instance, compounds with similar structural features have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Bacteria | MIC (µg/mL) | Activity |

|---|---|---|---|

| 1 | S. aureus | 0.008 | High |

| 2 | E. coli | 0.046 | Moderate |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various derivatives that share similarities with the target compound, indicating their potency against specific bacterial strains .

The biological activity of this class of compounds often involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription. For example, studies show that compounds with similar structures effectively inhibit the ATPase activity of E. coli DNA gyrase, leading to bacterial cell death .

Study 1: Antibacterial Efficacy

In a comparative study, derivatives of 1-(4-fluorobenzyl)-3-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea were tested against clinical isolates of S. aureus. The results indicated that these compounds not only inhibited bacterial growth but also showed low spontaneous frequencies of resistance (FoR), suggesting a robust mechanism against developing resistance .

Study 2: Cytotoxicity Assessment

Another critical aspect evaluated was the cytotoxicity of these compounds on human cell lines. In vitro assays demonstrated that the compounds exhibited selective toxicity towards bacterial cells while sparing human hepatocyte cell lines (HepG2), highlighting their therapeutic potential with reduced side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.